BOC-THR(BZL)-OL

説明

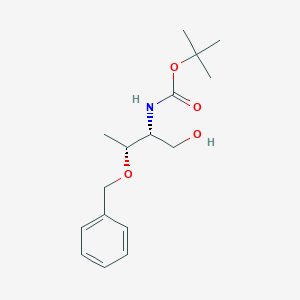

Tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

BOC-THR(BZL)-OL は、ペプチド合成で一般的に使用されます 。 BOC基(tert-ブトキシカルボニル)はアミノ基を保護するために使用され、ベンジル基(BZL)はスレオニンのヒドロキシル基を保護します。これにより、これらの官能基に影響を与えることなく、選択的な反応が起こります。

生物活性

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, with the molecular formula CHNO and a molecular weight of 295.37 g/mol, includes a tert-butyl group, a benzyloxy substituent, and a hydroxybutan-2-yl moiety. Its biological activity has garnered interest for various applications, particularly in the synthesis of pharmaceuticals and as an intermediate in organic reactions.

- IUPAC Name : tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

- CAS Number : 133565-43-2

- Molecular Weight : 295.37 g/mol

- Purity : Typically around 95%-98% in commercial preparations.

Potential Biological Activities

- Cytotoxicity : Related compounds have demonstrated cytotoxic effects against human carcinoma cell lines. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is noted for its cytotoxic activity linked to the natural product jaspine B, which has been isolated from sponges and shows promise in cancer treatment .

- Antimalarial Activity : Certain derivatives of similar structures have exhibited antimalarial properties. The presence of specific functional groups has been crucial for enhancing biological activity .

- Synthesis of Natural Products : The compound serves as an important intermediate in synthesizing various natural products, which may possess therapeutic properties .

Structure-Activity Relationship (SAR)

The unique structural components of tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate contribute significantly to its biological activity:

| Structural Feature | Functionality |

|---|---|

| Tert-butyl group | Enhances lipophilicity and stability |

| Benzyloxy group | Potential for interactions with biological targets |

| Hydroxybutan moiety | Contributes to hydrogen bonding and receptor binding |

Comparative Analysis with Analogous Compounds

To better understand the potential of tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-Benzyl (1-hydroxypropan-2-yl)carbamate | 66674-16-6 | 0.89 | Lacks tert-butyl group |

| (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate | 23680-31-1 | 0.87 | Different stereochemistry at chiral centers |

| (S)-benzyloxycarbonyl-L-alanine | 65806-90-8 | 0.87 | Simpler structure without hydroxybutan moiety |

This table highlights the uniqueness of tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate in terms of its complex structure and potential functionalities.

Case Studies and Research Findings

While direct case studies specifically on tert-butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate are scarce, related research provides insight into its potential applications:

- Cytotoxic Activity Study : A study on jaspine B derivatives indicated that modifications like carbamate formation can enhance cytotoxicity against cancer cell lines .

- Synthetic Pathways : Research detailing synthetic routes emphasizes the importance of stereochemical control to yield biologically active compounds efficiently .

特性

IUPAC Name |

tert-butyl N-[(2R,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBGDZAKNELGW-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133938 | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-43-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133565-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。